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molecular formula C11H10Cl2O B8358411 4-(2,4-Dichlorophenyl)pent-4-enal

4-(2,4-Dichlorophenyl)pent-4-enal

Cat. No. B8358411
M. Wt: 229.10 g/mol
InChI Key: INBDGTLLLZQWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04518415

Procedure details

A mixture of 2-[3-(2,4-dichlorophenyl)but-3-en-1-yl]-1,3-dioxane (13.5 g) and oxalic acid (8.0 g) in water (100 ml) was heated in a flask fitted with a steam inlet and an anti-splash still head and condenser. The distillate, collected until almost no immiscible oily globules remained in the reaction flask, was extracted with diethyl ether. The extracts were washed with aqueous sodium bicarbonate and aqueous sodium chloride, the dried over magnesium sulphate and concentrated under reduced pressure to give 4-(2,4-dichlorophenyl)pent-4-enal (9.21 g, 86%), containing a trace of the reactant, as a pale yellow oil, 1H nmr (CDCl3): δ9.84 (1H, t J 2 Hz, CHO).
Name
2-[3-(2,4-dichlorophenyl)but-3-en-1-yl]-1,3-dioxane
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[CH2:18])[CH2:10][CH2:11][CH:12]1OCCC[O:13]1.C(O)(=O)C(O)=O>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[CH2:18])[CH2:10][CH2:11][CH:12]=[O:13]

Inputs

Step One
Name
2-[3-(2,4-dichlorophenyl)but-3-en-1-yl]-1,3-dioxane
Quantity
13.5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CCC1OCCCO1)=C
Name
Quantity
8 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a flask
CUSTOM
Type
CUSTOM
Details
fitted with a steam inlet
DISTILLATION
Type
DISTILLATION
Details
The distillate, collected until almost no immiscible oily globules
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
WASH
Type
WASH
Details
The extracts were washed with aqueous sodium bicarbonate and aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CCC=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 9.21 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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